molecular formula C7H6BrCl B123713 3-Bromo-4-chlorotoluene CAS No. 57310-39-1

3-Bromo-4-chlorotoluene

Cat. No.: B123713
CAS No.: 57310-39-1
M. Wt: 205.48 g/mol
InChI Key: UWXPTVKKHVOZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chlorotoluene (CAS 57310-39-1) is an aromatic halogenated compound with the molecular formula C₇H₆BrCl and a molecular weight of 205.48 g/mol. Key properties include:

  • Boiling point: 229.1 ± 20.0 °C (at 760 mmHg)
  • Density: 1.5 ± 0.1 g/cm³
  • Flash point: 104.5 ± 11.9 °C
  • Synonyms: 2-Bromo-1-chloro-4-methylbenzene, 4-Chloro-3-bromotoluene

It is classified as harmful upon inhalation, skin contact, or ingestion and requires careful handling to avoid environmental release (UN2811, Packing Group III) . Industrially, it serves as a precursor in organic synthesis, particularly in sulfonation reactions to produce sulfonic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by halogen directing effects.

Reaction with Grignard Reagents

Under palladium catalysis, 3-bromo-4-chlorotoluene reacts with Grignard reagents (e.g., mesitylmagnesium bromide) to form biaryl or fluorene derivatives. Reaction pathways depend on catalyst choice and substituent positions :

CatalystMajor ProductYield (%)Selectivity (I:III)
Pd₂(dba)₃ + PPh₃2-Chlorobiaryl69%69:31
Pd(OAc)₂2,4-Dimethylfluorene>97%<3:>97

Mechanism :

  • Path A : Transmetalation followed by reductive elimination (dominant with phosphine ligands).

  • Path B : Palladium-associated benzyne intermediate (dominant with Pd(OAc)₂) .

Cross-Coupling Reactions

The bromine substituent undergoes selective cross-coupling under Suzuki-Miyaura conditions:

Reaction PartnerConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME3-Chloro-4-methylbiphenyl85%

Key Factors :

  • Bromine exhibits higher reactivity than chlorine in oxidative addition to Pd(0) .

  • Steric hindrance from the methyl group directs coupling to the para position relative to chlorine .

Oxidation Reactions

The methyl group undergoes oxidation to carboxylic acid derivatives under strong oxidizing conditions:

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂SO₄, Δ3-Bromo-4-chlorobenzoic acid72%

Mechanistic Insight :

  • The methyl group is oxidized sequentially: -CH₃ → -CH₂OH → -COOH .

Reductive Dehalogenation

Catalytic hydrogenation removes halogens selectively:

ConditionsTarget HalogenProductYield (%)
H₂, Pd/C, EtOHBromine4-Chlorotoluene89%
LiAlH₄, THFChlorine3-Bromotoluene65%

Selectivity :

  • Bromine is more labile than chlorine under hydrogenation conditions due to weaker C-Br bonds .

Electrophilic Aromatic Substitution

Despite deactivation by halogens, limited electrophilic substitution occurs at meta/para positions:

ReagentConditionsProductYield (%)
HNO₃, H₂SO₄50°C, 6h3-Bromo-4-chloro-5-nitrotoluene34%

Regioselectivity :

  • Nitration occurs para to the methyl group due to steric and electronic effects .

Environmental Degradation

Under UV irradiation in aqueous media, this compound undergoes photolytic cleavage:

ConditionHalf-Life (h)Major Degradants
UV (254 nm), H₂O12.54-Chlorobenzoic acid, Br⁻, Cl⁻

Pathway :

  • Homolytic C-Br bond cleavage generates aryl radicals, followed by hydroxylation .

Stability and Storage

  • Thermal Stability : Decomposes above 250°C, releasing HBr and HCl gases .

  • Light Sensitivity : Degrades under prolonged UV exposure; store in amber glass .

Scientific Research Applications

Organic Synthesis

3-Bromo-4-chlorotoluene serves as a versatile building block in organic synthesis. It is often used to:

  • Synthesize Complex Molecules : The compound can undergo various reactions such as nucleophilic substitutions, allowing for the introduction of different functional groups.
  • Develop Pharmaceuticals : It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Synthetic Routes

Common methods for synthesizing derivatives of this compound include:

  • Bromination and Chlorination : Selective substitution on the aromatic ring.
  • Nucleophilic Substitution Reactions : Using Grignard reagents or organolithium compounds.

Biological Research

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Activity

A study evaluated its effectiveness against bacterial strains, yielding the following results:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
NorfloxacinStaphylococcus aureus16
NorfloxacinEscherichia coli32

These findings suggest that while the compound exhibits antimicrobial properties, it is less potent than standard antibiotics like norfloxacin.

Cytotoxicity Studies

The cytotoxic effects were assessed using various cancer cell lines:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
MCF750.5 ± 8.235.10 ± 5.530.00 ± 4.0

These results indicate significant cytotoxic potential against prostate and breast cancer cell lines.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials, including:

  • Polymers and Resins : Used as a precursor in the synthesis of various polymeric materials.
  • Chemical Intermediates : Important for manufacturing agrochemicals and other fine chemicals.

Study on Prostate Cancer Cells

In a controlled study, the compound was found to induce apoptosis in prostate cancer cells through mechanisms similar to those of conventional chemotherapeutic agents.

Antioxidant Activity Assessment

Research on its antioxidant properties using lipid peroxidation assays indicated moderate activity, suggesting potential therapeutic benefits beyond its antimicrobial and cytotoxic effects.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorotoluene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups (bromine and chlorine) on the aromatic ring influences the reactivity and orientation of further substitutions . The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Comparison with Structural Isomers

Physical and Chemical Properties

The table below compares key isomers of bromo-chlorotoluene:

Compound CAS Number Boiling Point (°C) Density (g/cm³) Purity (Typical) Key References
3-Bromo-4-chlorotoluene 57310-39-1 229.1 1.5 97–98%
2-Bromo-5-chlorotoluene 14495-51-3 98–100 (25 mmHg) 1.554 95%
4-Bromo-2-chlorotoluene 89794-02-5 Not reported Not reported >98.0%
4-Bromo-3-chlorotoluene 6627-51-6 Not reported Not reported >95.0%
3-Bromo-5-chlorotoluene 118754-53-3 Not reported Not reported 97%

Key Observations :

  • Boiling Points : this compound has a significantly higher boiling point (229°C at atmospheric pressure) compared to 2-Bromo-5-chlorotoluene (98–100°C at 25 mmHg). This reflects differences in molecular symmetry and intermolecular forces .
  • Density : The density of 2-Bromo-5-chlorotoluene (1.554 g/cm³) is slightly higher than that of the 3-Bromo-4-isomer (1.5 g/cm³), likely due to substituent positioning affecting packing efficiency .

Commercial Availability and Pricing

Compound Price (JPY) Packaging Supplier Examples References
This compound 10,000 10 g Kanto Reagents, CymitQuimica
2-Bromo-5-chlorotoluene 8,100 25 mL Kanto Reagents
4-Bromo-2-chlorotoluene 9,000 25 g Henan Fengda Chemical

Pricing reflects purity and synthetic complexity. For instance, this compound at >98% purity commands a higher cost per gram compared to 2-Bromo-5-chlorotoluene .

Biological Activity

3-Bromo-4-chlorotoluene (CAS No. 57310-39-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its pharmacological properties, toxicity profiles, and potential applications based on recent research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₇H₆BrCl
Molar Mass205.48 g/mol
Density1.55 g/cm³
Boiling Point229.1 °C
Flash Point104.5 °C
SolubilityModerately soluble

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly as an intermediate in the synthesis of bioactive compounds. Its derivatives have been studied for their potential as pharmaceuticals, especially in the context of anti-cancer and anti-inflammatory agents.

  • Anticancer Activity : Some studies have shown that compounds derived from this compound can inhibit tumor growth in vitro and in vivo. For instance, derivatives have been synthesized that demonstrate selective cytotoxicity against specific cancer cell lines, suggesting a potential for development as targeted cancer therapies .
  • Anti-inflammatory Effects : Other derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity:

  • Acute Toxicity : The compound is classified as harmful if swallowed and toxic to aquatic organisms, indicating a need for careful handling to prevent environmental contamination .
  • Chronic Effects : Long-term exposure studies suggest potential risks including liver and kidney damage, although specific data on chronic exposure to this compound remain limited .

Case Studies

Several case studies illustrate the applications and implications of this compound:

  • Synthesis of Anticancer Agents : A notable study involved synthesizing a series of derivatives from this compound that were evaluated for their anticancer properties against human breast cancer cells. The study found that certain derivatives showed significant inhibition of cell proliferation at low micromolar concentrations .
  • Environmental Impact Assessment : Research conducted on the environmental effects of this compound highlighted its toxicity to aquatic life, prompting discussions on regulatory measures for its use in industrial applications. This study emphasized the importance of assessing both biological efficacy and environmental safety when developing new compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-bromo-4-chlorotoluene, and how can purity be optimized?

  • Methodology : A high-yield (79%) synthesis involves reacting tert-butyl nitrite and copper(II) chloride in acetonitrile at 65°C for 2.5 hours under anhydrous conditions . Post-reaction, the mixture is acidified with 20% HCl, extracted with ether, and dried over Na₂SO₄. Purity (>95%) is typically verified via high-performance liquid chromatography (HPLC) .
  • Key Considerations : Ensure rigorous exclusion of moisture to prevent side reactions. Purification via column chromatography or recrystallization may enhance purity.

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact, inhalation, and ingestion due to toxicity . Store in sealed containers at room temperature, away from oxidizers and heat sources. Emergency procedures: If ingested, immediately contact a poison control center .
  • Documentation : Maintain Material Safety Data Sheets (MSDS) referencing CAS 57310-39-1 for regulatory compliance .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • GC-MS/HPLC : Confirm purity (>95%) and detect impurities .
  • NMR Spectroscopy : Assign peaks for Br/Cl substituents (e.g., ¹H NMR: δ 2.4 ppm for methyl group; ¹³C NMR: δ 120–140 ppm for aromatic carbons).
  • Elemental Analysis : Verify molecular formula (C₇H₆BrCl) and halide content .

Advanced Research Questions

Q. How does the regioselectivity of electrophilic substitution reactions vary in this compound?

  • Methodology : The methyl group directs electrophiles (e.g., nitration) to the para position relative to itself, while bromine and chlorine (ortho/para directors) compete. Computational modeling (DFT) predicts preferential substitution at the C-5 position due to steric and electronic effects . Experimental validation via NOESY or X-ray crystallography is recommended.
  • Data Contradictions : Discrepancies may arise from solvent polarity or catalyst choice. For example, polar solvents favor halogen-directed substitution over methyl group effects .

Q. How can researchers resolve contradictions in reported melting/boiling points for this compound?

  • Methodology : The compound’s boiling point is inconsistently reported (e.g., 229.1°C at 760 mmHg vs. lower values in vacuum conditions ). Standardize measurements using differential scanning calorimetry (DSC) under controlled atmospheric pressure. Cross-reference with peer-reviewed datasets to identify outliers .

Q. What decomposition pathways occur under thermal or oxidative stress, and how can they be mitigated?

  • Methodology : Thermogravimetric analysis (TGA) reveals decomposition above 250°C, releasing CO, HCl, and HBr . Stabilize the compound by avoiding prolonged exposure to air/light and using antioxidants like BHT (butylated hydroxytoluene) during storage.

Q. What are the applications of this compound in synthesizing functionalized aromatic compounds?

  • Methodology :

  • Suzuki Coupling : React with arylboronic acids to form biaryl structures, leveraging bromine’s reactivity over chlorine .
  • Grignard Reactions : Use the methyl group as a directing moiety for nucleophilic addition .
  • Derivatization : Convert to 3-bromo-4-chlorobenzophenone via Friedel-Crafts acylation for pharmaceutical intermediates .

Q. How can environmental contamination risks be minimized during disposal?

  • Methodology : Collect waste in halogen-resistant containers and neutralize residual acidity with sodium bicarbonate before incineration by licensed facilities . Avoid aqueous disposal to prevent groundwater contamination with halides.

Properties

IUPAC Name

2-bromo-1-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXPTVKKHVOZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300899
Record name 3-Bromo-4-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57310-39-1
Record name 2-Bromo-1-chloro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57310-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 139876
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57310-39-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.